{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone
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Overview
Description
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzothiazine and phenyl groups, making it an interesting subject for research in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone typically involves a multi-step process. One common approach starts with the preparation of the benzothiazine core, followed by the introduction of the benzyloxy and phenyl groups through selective reactions. Key steps may include:
Formation of benzothiazine core: This can be achieved by cyclization reactions involving o-aminothiophenol derivatives and appropriate electrophiles.
Benzyloxy group introduction: Typically done via nucleophilic substitution reactions.
Final coupling: Using methods like Suzuki coupling to attach the dimethylphenyl group.
Industrial production methods: Scaling up the synthesis for industrial production requires optimization of each step to improve yields and reduce costs. Techniques such as flow chemistry and automated synthesis platforms are often employed to streamline the process.
Chemical Reactions Analysis
Types of reactions: {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: Where the benzothiazine ring can be oxidized under specific conditions.
Reduction: Leading to the conversion of the sulfone group to sulfide.
Substitution: Both electrophilic and nucleophilic substitutions on the aromatic rings.
Common reagents and conditions:
Oxidation reagents: KMnO₄, H₂O₂
Reduction reagents: LiAlH₄, NaBH₄
Substitution reagents: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major products: The products of these reactions depend on the conditions and reagents used. For instance, oxidation typically yields sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
This compound has been explored in various scientific domains due to its unique structure and reactivity:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The exact mechanism of action of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone depends on its application:
Biological activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.
Chemical reactivity: The compound's reactivity is often driven by the functional groups present, influencing its behavior in various chemical reactions.
Comparison with Similar Compounds
Comparison with other similar compounds helps highlight the uniqueness of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone:
Benzothiazine derivatives: Share a common core but differ in substituents, affecting their chemical and biological properties.
Phenyl methanones: The presence of different substituents on the phenyl ring alters their reactivity and applications.
List of similar compounds:
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2-methylphenyl)methanone
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(3,4-dimethylphenyl)methanone
This detailed overview should provide a solid foundation for understanding the compound and its various facets. Fascinating, right?
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4S/c1-21-12-17-26(22(2)18-21)30(32)29-19-31(27-10-6-7-11-28(27)36(29,33)34)24-13-15-25(16-14-24)35-20-23-8-4-3-5-9-23/h3-19H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBZDITSLLEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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